4-Bromo-2-fluoro-3-iodophenylboronic acid

CAS No.: 2121514-50-7

Cat. No.: VC11671520

Molecular Formula: C6H4BBrFIO2

Molecular Weight: 344.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121514-50-7 |

|---|---|

| Molecular Formula | C6H4BBrFIO2 |

| Molecular Weight | 344.71 g/mol |

| IUPAC Name | (4-bromo-2-fluoro-3-iodophenyl)boronic acid |

| Standard InChI | InChI=1S/C6H4BBrFIO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H |

| Standard InChI Key | UVTARXAYZABXOI-UHFFFAOYSA-N |

| SMILES | B(C1=C(C(=C(C=C1)Br)I)F)(O)O |

| Canonical SMILES | B(C1=C(C(=C(C=C1)Br)I)F)(O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

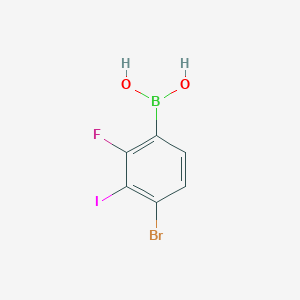

The compound’s IUPAC name, (4-bromo-2-fluoro-3-iodophenyl)boronic acid, reflects its substitution pattern: a boronic acid (-B(OH)₂) group at position 1, fluorine at position 2, iodine at position 3, and bromine at position 4 of the benzene ring . This arrangement creates a highly polarized aromatic system, as evidenced by its SMILES notation: OB(O)C1=C(F)C(I)=C(Br)C=C1 . The presence of multiple electronegative halogens induces significant electron-withdrawing effects, which stabilize the boronic acid moiety and modulate its reactivity in cross-coupling reactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄BBrFIO₂ | |

| Molecular Weight | 344.71 g/mol | |

| CAS Registry Number | 2121514-50-7 | |

| Purity | ≥95% | |

| XLogP3-AA (Predicted) | 3.2 |

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogs such as 3-iodophenylboronic acid (CAS 221037-98-5) exhibit planar boronic acid groups with bond lengths of 1.36 Å (B-O) and 1.47 Å (C-B) . Fourier-transform infrared (FTIR) spectroscopy of related arylboronic acids typically shows strong absorption bands at 1340–1390 cm⁻¹ (B-O stretching) and 3200–3550 cm⁻¹ (O-H stretching) . Nuclear magnetic resonance (NMR) data for 4-bromo-2-fluoro-3-iodophenylboronic acid would likely reveal distinct signals for fluorine (δ ≈ -110 ppm in ¹⁹F NMR) and iodine-coupled protons (δ ≈ 7.5–8.5 ppm in ¹H NMR).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-bromo-2-fluoro-3-iodophenylboronic acid typically proceeds via sequential halogenation and boronation steps:

-

Directed Ortho-Metallation (DoM): Fluorine-directed lithiation of a bromoiodobenzene precursor, followed by quenching with a boronic acid electrophile.

-

Miyaura Borylation: Palladium-catalyzed coupling of a trihalogenated aryl halide with bis(pinacolato)diboron (B₂Pin₂), though this method more commonly produces protected boronic esters.

A representative multi-step synthesis might involve:

-

Iodination of 4-bromo-2-fluorophenol using N-iodosuccinimide (NIS).

-

Conversion to the corresponding Grignard reagent, followed by reaction with trimethyl borate.

-

Acidic workup to yield the free boronic acid.

Table 2: Comparative Analysis of Halogenated Phenylboronic Acids

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s primary application lies in Suzuki-Miyaura reactions, where it serves as an arylboronic acid partner for forming biaryl bonds. Its three halogen substituents allow sequential functionalization:

-

Iodine undergoes selective coupling under mild conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 60°C).

-

Residual bromine and fluorine can participate in subsequent Ullmann or nucleophilic aromatic substitution reactions.

For example, coupling with 4-chlorophenyl triflate produces a tetrahalogenated biphenyl intermediate, which can be further elaborated into pharmaceutical scaffolds.

Medicinal Chemistry Applications

While direct biological data for this compound is limited, structural analogs demonstrate:

-

Protease inhibition: Boronic acids are known inhibitors of serine proteases (e.g., bortezomib).

-

Radiopharmaceutical potential: The iodine-127/131 isotope pair allows radioimaging/therapeutic applications .

Future Research Directions

-

Catalyst Development: Designing palladium/XPhos systems for selective coupling at iodine versus bromine sites.

-

DFT Studies: Computational modeling of halogen’s electronic effects on transition state geometries.

-

Protecting Group Strategies: Investigating pinacol ester derivatives (e.g., VC13650405) for improved stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume